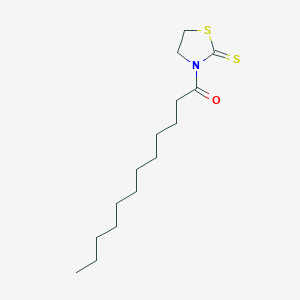

2-Thiazolidinethione, 3-(1-oxododecyl)-

Description

2-Thiazolidinethione, 3-(1-oxododecyl)- is a sulfur-containing heterocyclic compound characterized by a thiazolidinethione core substituted with a 1-oxododecyl (lauryl ketone) group at the 3-position. This compound belongs to the thiazolidinethione family, which is notable for its diverse biological and industrial applications, including antimicrobial, antifungal, and surfactant properties .

Properties

CAS No. |

108377-42-0 |

|---|---|

Molecular Formula |

C15H27NOS2 |

Molecular Weight |

301.5 g/mol |

IUPAC Name |

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)dodecan-1-one |

InChI |

InChI=1S/C15H27NOS2/c1-2-3-4-5-6-7-8-9-10-11-14(17)16-12-13-19-15(16)18/h2-13H2,1H3 |

InChI Key |

ZMYPQMFGUZQRDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)N1CCSC1=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic scalability : Biochemical routes (e.g., microbial synthesis) could reduce reliance on toxic reagents like thionyl chloride (), though yields for long-chain derivatives remain suboptimal .

- Toxicity concerns : Lauryl-containing compounds may exhibit higher ecotoxicity than shorter-chain analogs, necessitating rigorous environmental assessments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(1-oxododecyl)-2-thiazolidinethione, and how do reaction conditions influence yield?

- Methodology :

- Synthetic Routes : Thiazolidinethione derivatives are typically synthesized via cyclocondensation reactions. For example, α-aminoketones or thioureas can react with carbonyl compounds under controlled conditions .

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates, while ethanol may simplify purification .

- Temperature : Reactions often require 60–80°C to achieve optimal cyclization .

- Purification : Recrystallization (using ethanol/water mixtures) or silica-gel chromatography ensures >95% purity .

- Yield Optimization : Use a factorial design (e.g., 2^k designs) to systematically vary temperature, solvent ratio, and catalyst loading, minimizing experimental runs while identifying dominant factors .

Q. How can researchers characterize the structural and electronic properties of 3-(1-oxododecyl)-2-thiazolidinethione?

- Methodology :

- Spectroscopic Techniques :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., thione sulfur’s deshielding effect at ~160 ppm) .

- FT-IR : Confirm thione (C=S) stretching vibrations at 1200–1250 cm⁻¹ .

- Computational Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, including HOMO-LUMO gaps and charge distribution .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

- Enzyme Inhibition : Test against tyrosine kinases or proteases via fluorometric/colorimetric assays (e.g., IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess dose-dependent viability reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazolidinethione derivatives?

- Methodology :

- Variable Analysis : Compare experimental parameters (e.g., cell line origin, incubation time, solvent used for dissolution) across studies .

- Statistical Validation : Apply ANOVA to assess inter-laboratory variability or use meta-analysis tools to aggregate data .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding affinity discrepancies .

Q. What computational strategies optimize reaction pathways for synthesizing novel thiazolidinethione analogs?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (e.g., artificial force-induced reaction method) predict feasible intermediates and transition states .

- Machine Learning : Train models on existing reaction databases to predict optimal catalysts/solvents for new derivatives .

- Table : Example Workflow

| Step | Tool/Resource | Output |

|---|---|---|

| Path prediction | GRRM (Global Reaction Route Mapping) | Energetically viable pathways |

| Solvent selection | COSMO-RS | Solvent polarity matching |

| Validation | In silico kinetics (e.g., Eyring equation) | Rate constants |

Q. How can hybrid experimental-computational frameworks address challenges in scaling up synthesis?

- Methodology :

- Process Simulation : Use Aspen Plus or COMSOL to model reactor dynamics (e.g., heat/mass transfer) under scaled conditions .

- Microfluidics : Implement continuous-flow reactors to enhance mixing and reduce side reactions .

- Real-Time Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and impurity formation .

Data Contradiction Analysis

Q. Why do kinetic studies of thiazolidinethione derivatives show variability in reaction mechanisms?

- Methodology :

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in carbonyl groups) or trapping experiments identify key intermediates .

- Cross-Validation : Compare DFT-predicted activation energies with experimental Arrhenius plots .

- Case Study : Conflicting reports on nucleophilic vs. electrophilic pathways can be resolved by pH-dependent kinetic profiling .

Tables for Comparative Analysis

Table 1 : Synthetic Methods for Thiazolidinethione Derivatives

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | DMSO, 70°C, 12h | 65–75 | 98 | |

| Thiourea-carbonyl reaction | Ethanol, reflux, 6h | 50–60 | 95 | |

| Microwave-assisted | DMF, 100°C, 30 min | 80–85 | 99 |

Table 2 : Analytical Techniques for Structural Confirmation

| Technique | Key Data Points | Application Example |

|---|---|---|

| X-ray crystallography | Bond lengths/angles | Solid-state conformation |

| NMR (2D HSQC) | Heteronuclear coupling | Substituent connectivity |

| High-res MS | Exact mass | Molecular formula verification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.